1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with the molecular formula C22H19N5O3 . It belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with 4-nitrobenzaldehyde in the presence of ethanol and acetic acid under reflux conditions . This reaction results in the formation of the Schiff base, which is the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form stable complexes with transition metal ions, which may enhance its biological activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds such as:
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone): Known for its analgesic and anti-inflammatory properties.
4-methylaminoantipyrine: Used as an analytical standard and known for its pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(4-nitrophenyl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N4O3/c1-13-17(19-12-14-8-10-16(11-9-14)22(24)25)18(23)21(20(13)2)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
WYNUPJAWGKEHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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